4-Fluoro-3,5-dimethylbenzonitrile
Description
4-Fluoro-3,5-dimethylbenzonitrile (CAS: 867367-02-0) is a fluorinated aromatic nitrile with the molecular formula C₉H₈FN and a molecular weight of 149.16 g/mol . Its structure features a benzonitrile core substituted with a fluorine atom at the para position and methyl groups at the 3- and 5-positions (meta to the nitrile group). This arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis.
Applications: The compound is prominently used in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). For example, it serves as a precursor in the synthesis of bicyclic NNRTIs, where its nitrile group and methyl substituents help maintain a "horseshoe" conformation critical for binding to the viral enzyme . Additionally, it is employed in coupling reactions to generate pyrimidine derivatives, as seen in intermediates like 4-((5-bromo-2-chloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile .
Properties
IUPAC Name |
4-fluoro-3,5-dimethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFXDVCTTXEAQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602586 | |
| Record name | 4-Fluoro-3,5-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867367-02-0 | |
| Record name | 4-Fluoro-3,5-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
4-Fluoro-3,5-dimethylbenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluoro-3,5-dimethylbenzoic acid with phosphorus oxychloride to form 3,5-dimethyl-4-fluorobenzoyl chloride. This intermediate is then reacted with potassium cyanide to produce this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and cost-efficiency.
Chemical Reactions Analysis
4-Fluoro-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include phosphorus oxychloride, potassium cyanide, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluoro-3,5-dimethylbenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of biologically active molecules and as a building block for drug discovery.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-fluoro-3,5-dimethylbenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are determined by the structure of the final synthesized compounds .
Comparison with Similar Compounds
Substituent Variations: Fluorine, Hydroxyl, and Chlorine
Key structural analogs differ in substituents at the 3-, 4-, and 5-positions, impacting reactivity, solubility, and biological activity.
Key Findings :
- Electronic Effects :
- Fluorine and chlorine are electron-withdrawing groups (EWGs), reducing electron density at the aromatic ring. However, methyl groups (electron-donating) in This compound counterbalance this effect, enhancing stability while maintaining reactivity .
- Hydroxyl groups (e.g., in 3,5-Difluoro-4-hydroxybenzonitrile ) introduce hydrogen-bonding capability, increasing solubility in polar solvents but reducing thermal stability compared to methylated analogs .
- Steric Effects :
- Reactivity: The nitrile group in this compound participates in nucleophilic aromatic substitution (e.g., with pyrimidines) due to activation by EWGs . In contrast, amino-substituted analogs (e.g., 4-Amino-3,5-dimethylbenzonitrile) are more prone to electrophilic substitution .
Physicochemical Properties
- Melting Points :
- Molecular Weight and Solubility :
- Chlorinated analogs (e.g., 3,5-Dichloro-4-fluorobenzonitrile ) have higher molecular weights and lower solubility in aqueous media compared to fluorinated or methylated derivatives .
Biological Activity
4-Fluoro-3,5-dimethylbenzonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound belongs to the class of substituted benzonitriles, characterized by a fluorine atom and two methyl groups on the aromatic ring. The chemical formula is with a molecular weight of approximately 151.16 g/mol. Its structural features contribute to its lipophilicity, which is crucial for membrane permeability and biological activity.
1. Antifungal Properties
Research indicates that this compound exhibits antifungal activity. It has been shown to inhibit specific cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism and can affect the pharmacokinetics of co-administered drugs. This inhibition suggests a potential role in treating fungal infections by disrupting the metabolic pathways of fungi.
2. Cytotoxicity and Cancer Research
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving caspase activation. For instance, in MCF-7 breast cancer cells, this compound showed significant growth inhibition with an IC50 value comparable to established chemotherapeutic agents .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction via caspase activation |
| MDA-MB-231 | 9.0 | Cell cycle arrest at G2/M phase |
3. Neuropharmacological Applications
The compound's structural similarity to other bioactive amines suggests potential applications in modulating neurotransmitter systems. Preliminary studies indicate that it may act as a ligand in receptor binding studies, particularly for receptors involved in neurological disorders. This opens avenues for investigating its role in conditions such as depression or anxiety.
While specific mechanisms for this compound are still under investigation, its ability to inhibit cytochrome P450 enzymes implies a multifaceted role in metabolic processes. The compound's interactions with various biological targets may lead to alterations in cell signaling pathways that promote apoptosis or inhibit cell proliferation.
Case Study 1: Antifungal Activity
In a study examining the antifungal properties of various benzonitriles, this compound was tested against Candida species. The results indicated a dose-dependent inhibition of fungal growth, supporting its potential as an antifungal agent.
Case Study 2: Cancer Cell Lines
A series of experiments were conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) to assess the cytotoxic effects of this compound. The compound demonstrated significant inhibitory effects on cell viability and induced apoptosis through caspase-dependent pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
